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Compound of Interest

Compound Name: Antifungal agent 87

Cat. No.: B15563803

Disclaimer: The designation "Antifungal agent 87" does not correspond to a recognized
compound in publicly available scientific literature. This guide utilizes Voriconazole, a well-
documented triazole antifungal agent, as a representative example to fulfill the detailed
structural, property, and methodological requirements of the query.

Voriconazole is a second-generation triazole antifungal medication used to treat a variety of
serious fungal infections. It exhibits broad-spectrum activity against many clinically significant
pathogens, including Aspergillus species, Candida species, and other emerging fungal threats.
This document provides a detailed overview of its chemical structure, physicochemical and
pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

Voriconazole, with the chemical name (2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-
yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a synthetic derivative of fluconazole. Its structure is
characterized by a core butane backbone with two chiral centers, substituted with a 2,4-
difluorophenyl group, a 5-fluoropyrimidin-4-yl group, and a 1H-1,2,4-triazol-1-yl group.

Table 1: Physicochemical Properties of Voriconazole
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Property Value

Molecular Formula C16H14F3Ns0

Molecular Weight 349.31 g/mol

Melting Point 127-130 °C

Solubility Poorly soluble in water (0.53 mg/mL at 25 °C)
pKa 1.76

LogP 1.8

Appearance White to off-white crystalline solid

Table 2: Pharmacokinetic Properties of Voriconazole

Parameter Value
Bioavailability >90% (Oral)
Protein Binding 58%
) Hepatic (primarily by CYP2C19, with
Metabolism o
contributions from CYP2C9 and CYP3A4)
Half-life ~6 hours (dose-dependent)
Excretion Primarily renal (<2% as unchanged drug)

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

Voriconazole, like other triazole antifungals, exerts its effect by disrupting the integrity of the
fungal cell membrane. The primary target is the fungal cytochrome P450 enzyme, lanosterol
14a-demethylase (encoded by the ERG11 gene). This enzyme is a critical component of the

ergosterol biosynthesis pathway.

By inhibiting lanosterol 14a-demethylase, voriconazole prevents the conversion of lanosterol to
4,4-dimethyl-cholesta-8,14,24-trienol, a crucial precursor of ergosterol. The subsequent
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depletion of ergosterol, coupled with the accumulation of toxic 14a-methylated sterols, alters
the structure and function of the fungal cell membrane. This leads to increased membrane
permeability, disruption of essential membrane-bound enzyme activities, and ultimately, the
inhibition of fungal growth and replication (fungistatic activity).
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Caption: Mechanism of action of Voriconazole, inhibiting lanosterol 14a-demethylase.
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Experimental Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of
voriconazole against a fungal isolate, following a method adapted from the Clinical and
Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

1. Inoculum Preparation: a. Subculture the fungal isolate onto Sabouraud Dextrose Agar (SDA)
and incubate at 35°C for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile
saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland
standard (approximately 1-5 x 10® CFU/mL). d. Further dilute this suspension 1:1000 in RPMI-
1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final
inoculum density.

2. Drug Dilution Plate Preparation: a. Prepare a stock solution of voriconazole in dimethyl
sulfoxide (DMSO). b. Perform serial two-fold dilutions of voriconazole in RPMI-1640 medium in
a 96-well microtiter plate to achieve final concentrations typically ranging from 0.015 to 16
png/mL. c. Include a growth control well (no drug) and a sterility control well (no inoculum).

3. Inoculation and Incubation: a. Add 100 pL of the standardized fungal inoculum to each well
containing 100 uL of the serially diluted drug. b. The final volume in each well will be 200 pL. c.
Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination: a. Read the plates visually or using a spectrophotometer at 530 nm. b.
The MIC is defined as the lowest concentration of voriconazole that causes a significant
inhibition (typically >50%) of growth compared to the drug-free growth control.
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Caption: Experimental workflow for broth microdilution susceptibility testing.

This protocol describes a method for quantifying voriconazole concentrations in human plasma,
essential for therapeutic drug monitoring.

1. Sample Preparation (Protein Precipitation): a. To 200 pL of plasma sample, add 20 pL of an
internal standard (e.g., a structurally similar compound like UK-115,794). b. Add 600 pL of
acetonitrile to precipitate plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at
10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to
dryness under a stream of nitrogen at 40°C. f. Reconstitute the residue in 100 pL of the mobile
phase.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 um particle
size). b. Mobile Phase: A mixture of acetonitrile and 20 mM potassium phosphate buffer (pH
6.0) in a specific ratio (e.g., 40:60 v/v). c. Flow Rate: 1.0 mL/min. d. Injection Volume: 20 pL. e.
Detection: UV spectrophotometer at 256 nm. f. Column Temperature: 30°C.

3. Quantification: a. Generate a standard curve by spiking known concentrations of
voriconazole into drug-free plasma and processing as described above. b. Plot the peak area
ratio (voriconazole/internal standard) against the concentration. c. Calculate the concentration
of voriconazole in the unknown samples by interpolation from the standard curve.

 To cite this document: BenchChem. [An In-depth Technical Guide to a Representative
Triazole: Voriconazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15563803#antifungal-agent-87-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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